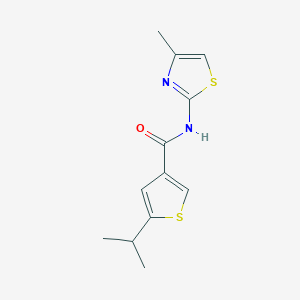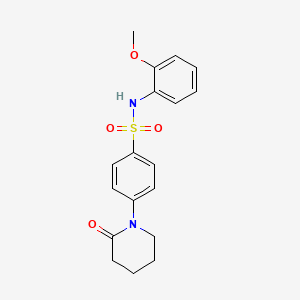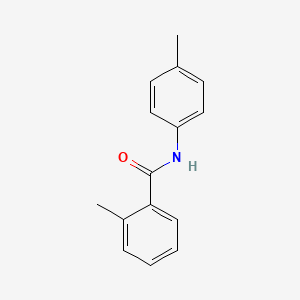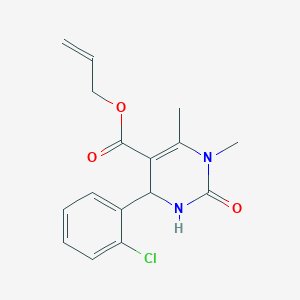
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Overview
Description
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as IKK16, is a small molecule inhibitor that targets the IκB kinase (IKK) complex. The IKK complex is involved in the regulation of the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation, immunity, and cancer. IKK16 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mechanism of Action
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide inhibits the IKK complex by binding to the ATP-binding pocket of the IKKβ subunit, which is required for the activation of the NF-κB pathway. By inhibiting the IKK complex, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide prevents the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation.
Biochemical and Physiological Effects:
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In inflammation models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to reduce cytokine production, inhibit T-cell activation, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its selectivity for the IKK complex, which reduces the risk of off-target effects. Additionally, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is its low solubility, which can make it difficult to use in certain experimental settings.
Future Directions
The potential therapeutic applications of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide are still being explored, and there are several future directions for research in this area. One area of interest is the development of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide-based combination therapies for cancer and inflammation. Another area of interest is the exploration of the role of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in other disease pathways, such as the cGAS-STING pathway in autoimmune diseases. Additionally, the development of more potent and selective IKK inhibitors is an area of active research.
Scientific Research Applications
5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and inflammation. In cancer models, 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammation models have also demonstrated the potential of 5-isopropyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in reducing inflammation and autoimmune responses.
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-7(2)10-4-9(6-16-10)11(15)14-12-13-8(3)5-17-12/h4-7H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDDHBMNKFELEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4887683.png)

![1,3,4,5,6,8-hexamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4887700.png)
![3-benzyl-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4887704.png)
![1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine](/img/structure/B4887707.png)

![N-[3-(3,5-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B4887728.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B4887746.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4887761.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)


![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4887799.png)